5,7-Dimethylisoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-7(2)9-8(4-6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVCYSCIUMTCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574285 | |
| Record name | 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66241-38-1 | |
| Record name | 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations of 5,7 Dimethylisoindolin 1 One Formation and Transformation
Elucidation of Organic Reaction Pathways
The construction of the 5,7-dimethylisoindolin-1-one ring system can be achieved through several strategic approaches, each defined by a unique reaction pathway. These pathways often involve the generation of highly reactive intermediates and proceed through carefully orchestrated sequences of bond-forming events.
Radical-mediated reactions offer a powerful method for the synthesis of isoindolinones, often proceeding under mild conditions. These pathways typically involve the intramolecular coupling of C-H bonds. In many instances, the reaction is initiated by the formation of an aryl radical, which then propagates a sequence leading to the final cyclized product.
For example, a common strategy involves the generation of an aryl radical from a 2-halo-N-alkylbenzamide precursor. This radical can then undergo an intramolecular 1,5-hydrogen atom transfer (HAT), creating a more stable tertiary alkyl radical. researchgate.net This subsequent radical intermediate then attacks the aromatic ring to forge the new carbon-carbon bond, completing the cyclization. While many examples focus on N-alkyl substitution, the fundamental principle of radical generation and cyclization is a key pathway in isoindolinone chemistry. libretexts.orgresearchgate.net Visible-light photoredox catalysis has also emerged as a method to generate these key aryl radical intermediates under exceptionally mild conditions. researchgate.netnih.gov
The general progression for such a radical-mediated synthesis is outlined below:
Initiation: Generation of an aryl radical, often from an aryl halide precursor using a metal catalyst or light. researchgate.netrsc.org
Propagation: Intramolecular hydrogen atom transfer (HAT) to form a stabilized carbon-centered radical on an N-alkyl group. researchgate.net
Cyclization: Attack of the alkyl radical onto the aromatic ring (a 5-exo-trig cyclization) to form the five-membered lactam ring.
Termination/Aromatization: Loss of a hydrogen atom or subsequent oxidation to restore aromaticity and yield the isoindolinone product.
Hydrogen Atom Transfer (HAT) is a cornerstone of many modern synthetic strategies for isoindolinones, enabling the functionalization of otherwise unreactive C(sp³)–H bonds. In the context of radical-mediated pathways, a 1,5-HAT is frequently the key step that dictates the regioselectivity and efficiency of the reaction. researchgate.netresearchgate.net
The process involves the translocation of a hydrogen atom from a C-H bond on the N-alkyl substituent to an initially formed aryl radical. This step is both kinetically and thermodynamically driven by the formation of a more stable tertiary radical from a less stable aryl radical. researchgate.net This selectivity allows for the specific functionalization of a tertiary C-H bond over more abundant primary or secondary C-H bonds. The generated tertiary alkyl radical is then perfectly positioned to undergo cyclization onto the benzamide (B126) ring. researchgate.net
| HAT Process Step | Description | Key Outcome |
| Radical Generation | An aryl radical is formed, typically at the C2 position of the benzamide. | Reactive species capable of abstracting a hydrogen atom. |
| 1,5-HAT | The aryl radical abstracts a hydrogen atom from the tertiary carbon of an N-isopropyl group. | Translocation of the radical center to a more stable position. researchgate.net |
| Radical Cyclization | The newly formed tertiary alkyl radical attacks the aromatic ring. | Formation of the five-membered isoindolinone ring. |
This HAT-based strategy has proven effective in synthesizing various dimethylisoindolinones. researchgate.net
Beyond radical processes, the crucial ring-forming step for this compound can be accomplished through transition-metal-catalyzed C-H activation or classical condensation reactions.
Transition-Metal-Catalyzed C-H Activation: A prevalent and highly efficient method involves the directed C-H activation of a 3,5-dimethyl-N-substituted benzamide. nih.govlibretexts.org Catalysts based on rhodium(III) or palladium(II) are commonly employed. The mechanism typically proceeds as follows:
Coordination: The amide's directing group coordinates to the metal center.
C-H Activation/Metallation: The catalyst mediates the cleavage of the C-H bond at the ortho position (C2) of the benzamide, forming a stable five-membered metallacycle intermediate. nih.govlibretexts.org For a 3,5-dimethylbenzamide (B1616538) starting material, this activation occurs at one of the positions ortho to the amide group.
Insertion: A coupling partner, such as an alkene or alkyne, inserts into the metal-carbon bond of the metallacycle. nih.govsaskoer.ca
Reductive Elimination/Oxidation: The final C-N or C-C bond is formed through reductive elimination, releasing the isoindolinone product and regenerating the active catalyst, often with the help of an oxidant. libretexts.orgsaskoer.ca
Classical Condensation: A traditional route to the 5,7-dimethylisoindolinone core would involve the reaction of 3,5-dimethylphthalic anhydride (B1165640) with an appropriate amine (e.g., ammonia (B1221849) or a primary amine). The mechanism is a two-step nucleophilic acyl substitution:
Nucleophilic Attack: The amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride, opening the ring to form an amic acid intermediate. researchgate.netchim.itlumenlearning.com
Cyclization/Dehydration: Subsequent heating promotes an intramolecular nucleophilic attack of the newly formed amide nitrogen onto the remaining carboxylic acid group, eliminating a molecule of water to form the five-membered lactam ring. acs.org This second step often requires thermal conditions to drive the dehydration.
Kinetic and Thermodynamic Aspects of Reaction Control
In complex reactions leading to heterocyclic systems, the final product distribution can often be governed by either kinetic or thermodynamic control. Although specific studies on this compound are not prevalent, the principles derived from related systems are applicable.
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). This product is not necessarily the most stable one.
Thermodynamic Control: At higher temperatures or with longer reaction times, the system can reach equilibrium. The major product will be the most thermodynamically stable one, even if its formation is slower.
In the synthesis of substituted isoindolinones, side reactions or rearrangements are possible. For instance, in a multicomponent reaction, different intermediates could cyclize in various ways. By carefully selecting the reaction conditions (temperature, solvent, catalyst), the reaction can be directed toward the desired, thermodynamically favored this compound product over other potential kinetic isomers.
| Control Type | Conditions | Dominant Product | Rationale |
| Kinetic | Lower Temperature, Shorter Time | Formed via the lowest energy transition state. | Reaction is essentially irreversible. |
| Thermodynamic | Higher Temperature, Longer Time | The most stable isomer. | Reaction is reversible, allowing equilibrium to be reached. |
Application of Computational Methods in Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate mechanisms of isoindolinone synthesis. These methods provide deep insight into reaction pathways that can be difficult to probe experimentally.
Computational studies can be used to:
Map Potential Energy Surfaces: Calculate the relative energies of reactants, intermediates, transition states, and products.
Validate Proposed Intermediates: Determine the stability and geometric structure of proposed intermediates, such as the rhodacycle in C-H activation pathways or radical species. lumenlearning.com
Elucidate Transition States: Identify the structure of transition states, providing a "snapshot" of the bond-breaking and bond-forming events and confirming the feasibility of a proposed mechanistic step.
Predict Selectivity: By comparing the activation barriers for different competing pathways, computational models can predict the regio- or stereoselectivity of a reaction, guiding experimental design.
For instance, in a palladium-catalyzed synthesis of chiral isoindolinones, DFT calculations of the free energy profiles for different enantioselective pathways can explain the origin of the observed enantioselectivity. Similarly, for the formation of this compound via C-H activation, computational modeling could compare the energy barriers for activation at the C2 versus the C6 position, confirming the expected regiochemical outcome.
| Computational Tool | Application in Mechanism Elucidation | Example Finding |
| Density Functional Theory (DFT) | Calculating geometries and energies of molecules and transition states. | Determining the free energy profile of a catalytic cycle. |
| Molecular Docking | Predicting the binding orientation of a substrate to a catalyst or enzyme. | Identifying key interactions that enhance ligand potency for an inhibitor. |
| Vibrational Analysis | Confirming that a calculated structure is a true minimum (intermediate) or a first-order saddle point (transition state). | Characterizing theoretical IR spectra to compare with experimental data. |
Derivatization Strategies and Structural Modification of 5,7 Dimethylisoindolin 1 One
Transformations of Functional Groups within the Isoindolin-1-one (B1195906) Core
The intrinsic reactivity of the isoindolin-1-one nucleus, characterized by its lactam functionality and aromatic ring, allows for a variety of chemical transformations. While specific studies on 5,7-Dimethylisoindolin-1-one are not extensively documented, the reactivity of the parent isoindolin-1-one core provides a strong basis for predicting the chemical behavior of its dimethylated analogue. The electron-donating nature of the two methyl groups at positions 5 and 7 is expected to influence the reactivity of the aromatic ring.
The isoindolin-1-one core can undergo oxidation, primarily at the benzylic methylene (B1212753) group (C3), to yield the corresponding phthalimide (B116566) derivative. This transformation converts the lactam to a cyclic imide. A variety of oxidizing agents can be employed for this purpose. For instance, N-substituted isoindolinones can be oxidized to their respective phthalimides using a catalytic system of copper(II) acetate (B1210297) monohydrate and tert-butylhydroperoxide (TBHP) in acetonitrile. arkat-usa.org This method has demonstrated high selectivity for the benzylic methylene group alpha to the nitrogen atom. arkat-usa.org Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are also known to convert isoindolin-1-one to oxo derivatives. In the context of this compound, this oxidation would lead to the formation of 4,6-dimethylphthalimide.
A catalytic iron system comprising iron trifluoroacetate (B77799) and tert-butyl hydroperoxide has also been reported as an efficient oxidant for converting isoindolinones to the corresponding imides through the oxidation of the benzylic methylene group. digitellinc.com
Table 1: Oxidation Reactions of the Isoindolin-1-one Core
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| N-substituted isoindolinones | cat. Copper(II) acetate, TBHP, MeCN, rt, 24-48h | N-substituted phthalimides | arkat-usa.org |
| Isoindolin-1-one | KMnO₄ or CrO₃ | Oxo derivatives (e.g., quinones) |
The carbonyl group of the lactam in the isoindolin-1-one scaffold is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam functionality completely to the corresponding isoindoline (B1297411). This transformation removes the carbonyl group and saturates the heterocyclic ring, leading to a significant change in the molecule's three-dimensional structure and electronic properties. The reduction of a phthalimide with magnesium in methanol (B129727) is another method to produce a 3-hydroxyisoindolin-1-one. google.com
In the case of this compound, complete reduction with a powerful hydride reagent would yield 5,7-dimethylisoindoline. Selective reduction of the carbonyl to a hydroxyl group, on the other hand, would produce 5,7-Dimethyl-3-hydroxyisoindolin-1-one.
The benzene (B151609) ring of the isoindolin-1-one core can participate in electrophilic aromatic substitution reactions. The presence of the two electron-donating methyl groups at positions 5 and 7 in this compound would activate the aromatic ring towards electrophilic attack, likely directing incoming electrophiles to the ortho and para positions relative to the methyl groups. Common electrophilic substitution reactions include halogenation (e.g., with Br₂/FeBr₃) and nitration (e.g., with HNO₃/H₂SO₄). For the parent isoindolin-1-one, halogenation is reported to yield 4-bromo derivatives, while nitration introduces nitro groups at the meta position.
Nucleophilic substitution reactions can also occur, particularly at the carbonyl carbon. The carbonyl group can react with various nucleophiles, leading to ring-opening or the formation of diverse derivatives. evitachem.comevitachem.com Furthermore, in derivatives containing other functional groups, such as a piperazine (B1678402) moiety, the nitrogen atoms can act as nucleophiles in further substitution reactions. evitachem.com
Introduction of Diverse Substituents for Structural Diversification
A primary strategy for creating a library of compounds based on the this compound scaffold is the introduction of various substituents at different positions. This is often achieved through multi-component reactions or by building the isoindolin-1-one ring from appropriately substituted precursors.
One-pot synthesis methodologies are particularly efficient for generating structural diversity. For example, N-substituted isoindolin-1-ones can be synthesized through a reductive amination/lactamization sequence starting from methyl 2-formylbenzoate (B1231588) and primary amines using NaBH₃CN. sioc-journal.cn Another approach involves the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde (B127526) to produce a range of N-aryl-isoindolin-1-ones. clockss.org
The synthesis of 3-substituted isoindolin-1-ones has been achieved through various means, including the lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with electrophiles. nih.gov Additionally, catalyst-free, three-component reactions in water have been developed to synthesize 3-(1H-indol-3-yl)isoindolin-1-one derivatives from a phthalaldehydic acid, a primary amine, and 1H-indole. rsc.org Cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes can lead to isoindolin-1-ones with a tetrasubstituted C-3 position. acs.org
An example of a derivative of this compound is 2-(5-methoxyquinolin-8-yl)-5,7-dimethylisoindolin-1-one, which can be synthesized from 2,4,6-trimethylbenzoyl chloride and other precursors.
Table 2: Examples of Synthesized Isoindolin-1-one Derivatives
| Derivative Type | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| N-Aryl-isoindolin-1-ones | Reductive Condensation | Nitroarenes, o-phthalaldehyde, Indium/Acetic acid | clockss.org |
| N-Substituted isoindolin-1-ones | Reductive Amination/Lactamization | Methyl 2-formylbenzoate, Primary amines, NaBH₃CN | sioc-journal.cn |
| 3-(1H-indol-3-yl)isoindolin-1-ones | Three-component reaction | Phthalaldehydic acid, Primary amine, 1H-indole | rsc.org |
| 3-Substituted isoindolin-1-ones | Lithiation and Substitution | N'-benzyl-N,N-dimethylureas, t-BuLi, Electrophiles | nih.gov |
Derivatization for Enhanced Analytical Characterization
Chemical derivatization is a crucial technique in analytical chemistry, particularly in chromatography and mass spectrometry, to improve the detection and separation of analytes. For a compound like this compound, derivatization can enhance its properties for analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).
In LC-MS analysis, derivatization is often employed to increase the ionization efficiency of a molecule, which in turn enhances its sensitivity in the mass spectrometer. digitellinc.com This can be achieved through either pre-column or post-column derivatization.
Pre-column derivatization involves chemically modifying the analyte before it is injected into the LC system. digitellinc.comevitachem.com This approach can improve both the chromatographic behavior and the mass spectrometric response of the analyte. digitellinc.com For a molecule like this compound, which has a lactam nitrogen and an aromatic ring, derivatization could target these functionalities. For instance, reagents that introduce a permanently charged group, such as a quaternary ammonium (B1175870) moiety, can significantly increase the ionization efficiency in electrospray ionization (ESI) mass spectrometry. digitellinc.com Reagents like dansyl chloride are commonly used to derivatize phenols and amines, which could potentially react with the lactam nitrogen under certain conditions. evitachem.com Another strategy is to introduce a structural element that leads to predictable and specific fragmentation patterns in tandem MS (MS/MS), enhancing the specificity of the analytical method. digitellinc.com
Post-column derivatization involves adding a reagent to the eluent from the LC column before it enters the mass spectrometer's ion source. nih.govacs.org This technique is useful when the derivatization reaction is fast and the derivatizing agent itself does not interfere with the analysis. For carbonyl-containing compounds, post-column derivatization with reagents like phenylhydrazine (B124118) can form phenylhydrazones in the ion source, which can be more readily detected. acs.org While this is more common for aldehydes and ketones, the carbonyl group of the lactam in this compound could potentially undergo such reactions under specific conditions. Post-column derivatization can also be used to detect specific classes of compounds, for example, by using reagents that react with antioxidants to produce a detectable signal. evitachem.com
The choice between pre- and post-column derivatization depends on several factors, including the reactivity of the analyte, the complexity of the sample matrix, and the desired analytical outcome in terms of sensitivity and selectivity. digitellinc.comnih.gov
Table 3: Common Derivatization Approaches in LC-MS
| Derivatization Strategy | Purpose | Example Reagents | Potential Application to this compound | Reference |
|---|---|---|---|---|
| Pre-column Derivatization | Improve ionization efficiency, chromatographic separation, and fragmentation. | Dansyl chloride, Reagents with quaternary ammonium groups | Reaction with the lactam nitrogen or aromatic ring. | digitellinc.comevitachem.com |
Derivatization for Improved Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The analysis of isoindolinone compounds like this compound by GC-MS can be challenging due to their polarity and limited volatility. Derivatization is a common strategy to overcome these limitations, making the analytes more amenable to the GC environment. jfda-online.comresearchgate.net The primary goal is to convert the polar N-H group of the lactam into a less polar, more volatile moiety. sigmaaldrich.com
Common derivatization techniques applicable to the secondary amine functionality within the isoindolinone core include silylation, acylation, and alkylation.
Silylation: This is a widely used method where an active hydrogen is replaced by a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. sigmaaldrich.comnih.gov The resulting silyl (B83357) derivatives are significantly more volatile and thermally stable, leading to improved peak shapes and reduced adsorption on the GC column. For this compound, silylation would occur at the nitrogen atom of the lactam.
Acylation: This involves the introduction of an acyl group, often from an acid anhydride (B1165640) or acyl chloride. Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are frequently used. These reagents not only increase volatility but also introduce electronegative fluorine atoms, which can enhance detection sensitivity, particularly with an electron capture detector (ECD). jfda-online.com The resulting N-acyl derivatives are generally stable and exhibit good chromatographic properties.
Alkylation: This method involves the introduction of an alkyl group, such as a methyl or ethyl group, at the N-H position. While less common for improving volatility for GC-MS compared to silylation or acylation, it can be used to cap the active site and prevent unwanted interactions during analysis.
The choice of derivatization reagent depends on several factors, including the reactivity of the analyte, the desired properties of the derivative, and the potential for artifact formation. The successful derivatization of this compound would be confirmed by the observation of a single, sharp chromatographic peak and a mass spectrum consistent with the expected derivative.
Table 1: Illustrative GC-MS Derivatization of this compound
| Derivatization Reagent | Derivative Formed | Expected Mass Shift (amu) | Potential Advantages |
| BSTFA | 5,7-Dimethyl-2-(trimethylsilyl)isoindolin-1-one | +72 | Increased volatility, improved peak shape |
| MTBSTFA | 2-(tert-Butyldimethylsilyl)-5,7-dimethylisoindolin-1-one | +114 | Higher stability of derivative compared to TMS |
| TFAA | 2-(2,2,2-Trifluoroacetyl)-5,7-dimethylisoindolin-1-one | +96 | Increased volatility, enhanced detector response |
Strategies for Enhancing Spectroscopic Signals
Enhancing spectroscopic signals is crucial for improving the sensitivity and accuracy of analytical measurements. While derivatization for GC-MS primarily focuses on volatility and thermal stability, certain modifications can also lead to more intense or characteristic spectroscopic signals, particularly in mass spectrometry and infrared (IR) spectroscopy.
In mass spectrometry, the fragmentation pattern of a derivatized compound can be more informative than that of the parent molecule. For instance, silyl derivatives often produce characteristic ions that aid in structural elucidation. The introduction of specific chemical groups can direct fragmentation pathways, leading to the formation of abundant and diagnostic fragment ions.
In the context of infrared spectroscopy, derivatization of the N-H group in this compound would lead to the disappearance of the N-H stretching vibration band and the appearance of new bands corresponding to the derivative. For example, acylation would introduce a new carbonyl stretching frequency. While not a direct signal enhancement in terms of intensity, this spectral shift provides clear evidence of a successful reaction and can be used for qualitative analysis.
For fluorescence spectroscopy, which is not typically used for a compound like this compound in its native state, derivatization with a fluorophore-containing reagent could be employed to impart fluorescence, thereby enabling highly sensitive detection.
Table 2: Potential Impact of Derivatization on Spectroscopic Signals of this compound
| Spectroscopic Technique | Effect of Derivatization (e.g., Silylation/Acylation) | Potential Enhancement |
| Mass Spectrometry (MS) | Altered fragmentation pattern, generation of characteristic ions | Improved structural elucidation, potential for increased ion abundance |
| Infrared (IR) Spectroscopy | Disappearance of N-H stretch, appearance of new functional group bands | Confirmatory evidence of derivatization |
| Nuclear Magnetic Resonance (NMR) | Shift in proton and carbon signals adjacent to the nitrogen atom | Structural confirmation of the derivative |
This table outlines general expectations, as specific studies on enhancing spectroscopic signals for this compound are limited.
Chiral Derivatization for Enantiomeric Separations
As this compound itself is not chiral, this section would apply to chiral analogues or if a chiral center is introduced during its synthesis or subsequent modification. For a chiral isoindolinone, the separation of its enantiomers is often essential, as they can exhibit different biological activities. When direct separation on a chiral stationary phase is not feasible or optimal, chiral derivatization is a powerful alternative. up.pt This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govresearchgate.net
Diastereomers, unlike enantiomers, have different physical properties and can be separated on a standard achiral chromatographic column, such as those used in GC or HPLC. mdpi.com For a chiral isoindolinone containing a secondary amine, a variety of chiral derivatizing agents are available.
Common chiral derivatizing agents for amines include:
Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl): Reacts with the amine to form stable diastereomeric amides.
1-Phenylethyl isocyanate (PEIC): Forms diastereomeric ureas.
N-(Trifluoroacetyl)-L-prolyl chloride (TPC): A widely used reagent for the chiral derivatization of amines, forming diastereomeric amides that are well-suited for GC-MS analysis. nih.gov
The selection of the chiral derivatizing agent is critical and depends on factors such as the reactivity of the analyte, the stability of the resulting diastereomers, and the chromatographic resolution that can be achieved. The goal is to maximize the separation factor (α) and resolution (Rs) between the two diastereomeric peaks.
Table 3: Common Chiral Derivatizing Agents for Amines and Their Application to Chiral Isoindolinones
| Chiral Derivatizing Agent (CDA) | Resulting Diastereomers | Analytical Technique |
| (R)- or (S)-MTPA-Cl | Diastereomeric amides | HPLC, GC-MS |
| (R)- or (S)-1-Phenylethyl isocyanate | Diastereomeric ureas | HPLC |
| N-(Trifluoroacetyl)-L-prolyl chloride (TPC) | Diastereomeric amides | GC-MS |
This table presents common strategies for chiral derivatization of amines, which would be applicable to a chiral isoindolinone derivative.
Advanced Spectroscopic and Analytical Research Methods for 5,7 Dimethylisoindolin 1 One Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 5,7-Dimethylisoindolin-1-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the connectivity and chemical environment of each atom within the molecule. slideshare.netbhu.ac.in
In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants provide a wealth of information. For instance, the protons of the two methyl groups at positions 5 and 7 would be expected to appear as distinct singlets in the aromatic region of the spectrum. The protons on the isoindolinone ring system would also exhibit characteristic shifts and coupling patterns, allowing for unambiguous assignment.
¹³C NMR spectroscopy complements the proton data by providing direct information about the carbon skeleton. bhu.ac.in Each unique carbon atom in this compound will produce a separate signal, with its chemical shift indicating its electronic environment (e.g., aromatic, carbonyl, methyl). The ¹³C NMR spectrum of organic compounds typically spans a range of 0-220 ppm. bhu.ac.in
For more complex structural problems or to confirm assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. acs.org These experiments reveal correlations between neighboring protons (COSY) and long-range couplings between protons and carbons (HMBC), providing a complete and robust structural elucidation. acs.org
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Type | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic CH | 7.0 - 7.5 | Singlet/Doublet | The exact shifts and multiplicities would depend on the specific substitution pattern and solvent. |
| Methylene (B1212753) CH₂ | ~4.5 | Singlet | Protons on the carbon adjacent to the nitrogen and carbonyl group. |
| Methyl CH₃ | ~2.3 - 2.5 | Singlet | Two distinct signals for the methyl groups at positions 5 and 7. |
| Carbonyl C=O | ~170 | - | Characteristic chemical shift for a lactam carbonyl carbon. |
| Aromatic C | 120 - 145 | - | Signals for the carbon atoms of the benzene (B151609) ring. |
| Methyl C | ~20 | - | Signals for the carbon atoms of the methyl groups. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for gaining insights into its structural features through fragmentation analysis. rsc.org In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). msu.edu
The molecular ion peak (M⁺) in the mass spectrum corresponds to the intact molecule and provides its exact molecular weight. For this compound (C₁₀H₁₁NO), the expected molecular weight is approximately 161.20 g/mol .
Electron Impact (EI) ionization is a common technique that can cause the molecular ion to fragment in a predictable manner. uni-saarland.de The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for isoindolinone derivatives may include the loss of small neutral molecules like carbon monoxide (CO) or the cleavage of the lactam ring. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule that can be used for its identification. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. acs.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Possible Neutral Loss | Structural Interpretation |
| 161 | - | Molecular Ion (M⁺) |
| 146 | CH₃ | Loss of a methyl group |
| 133 | CO | Loss of carbon monoxide from the lactam ring |
| 118 | CO + CH₃ | Subsequent loss of a methyl group after CO loss |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the chemical bonds within this compound. These techniques provide characteristic "fingerprints" based on the absorption or scattering of light by the molecule's vibrating bonds.
IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of the bonds. utdallas.edu Key functional groups in this compound will have characteristic absorption bands. For example, the carbonyl (C=O) group of the lactam ring will exhibit a strong absorption band typically in the range of 1680-1720 cm⁻¹. bris.ac.uk The N-H stretching vibration of the lactam will appear as a medium to strong band around 3200-3400 cm⁻¹. utdallas.edu The C-H stretching vibrations of the methyl and aromatic groups will be observed around 2850-3100 cm⁻¹. libretexts.org
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This makes Raman particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the aromatic ring vibrations and the C-C skeletal modes. americanpharmaceuticalreview.com The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. americanpharmaceuticalreview.com
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| N-H (Lactam) | Stretching | 3200 - 3400 (strong, broad) | Weak |
| C=O (Lactam) | Stretching | 1680 - 1720 (strong, sharp) | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 (medium) | Strong |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 (medium) | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 (variable) | Strong |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Electronic Structure and Interactions
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic structure and properties of this compound. These methods involve the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum, which correspond to electronic transitions within the molecule.
UV-Vis spectroscopy measures the absorbance of light as a function of wavelength. sci-hub.se The isoindolinone core, containing a benzene ring fused to a five-membered lactam ring, constitutes a chromophore that absorbs UV light. The resulting UV-Vis spectrum will show characteristic absorption bands (λmax) corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands can be influenced by the methyl substituents on the aromatic ring and the solvent environment. sci-hub.se For instance, the introduction of fluorine at the 6-position of 3,3-dimethylisoindolin-1-one has been shown to increase the maximum absorption wavelength (λmax) by 10–15 nm due to enhanced conjugation.
Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. While not all molecules fluoresce, for those that do, the emission spectrum, quantum yield, and fluorescence lifetime are valuable parameters. These can provide insights into the excited state properties of this compound and its interactions with its environment.
X-ray Diffraction (XRD) and Crystallographic Studies
Crystallographic studies of related isoindolinone derivatives have revealed that the isoindoline (B1297411) ring system is generally planar. iucr.org In the case of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, the dimethoxyphenyl and isoindoline-1,3-dione rings are nearly coplanar. nih.gov The crystal packing is stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. nih.gov For this compound, X-ray crystallography would provide precise data on the planarity of the bicyclic system and the orientation of the methyl groups.
Table 4: Hypothetical Crystallographic Parameters for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | ~8-12 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 (for monoclinic) |
| Volume (ų) | ~1200-2000 |
| Z (molecules per unit cell) | 4 |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex mixtures, such as reaction products or biological samples. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used hyphenated techniques.
In LC-MS, the components of a liquid sample are first separated by high-performance liquid chromatography (HPLC) based on their differential partitioning between a stationary phase and a mobile phase. The separated components then enter the mass spectrometer for detection and identification. This technique is particularly useful for the analysis of non-volatile and thermally labile compounds like many isoindolinone derivatives. For example, LC/MS analysis was used to guide the isolation of isoindolinone alkaloids from mushroom extracts. acs.org
GC-MS is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. While derivatization might be necessary to increase the volatility of this compound, GC-MS can provide excellent separation efficiency and sensitive detection.
Multivariate Spectroscopic Methods and Chemometrics in Data Interpretation
The large and complex datasets generated by modern spectroscopic techniques often require advanced data analysis methods for their full interpretation. Multivariate spectroscopic methods and chemometrics employ statistical and mathematical tools to extract meaningful information from such datasets.
For instance, in the analysis of a series of related isoindolinone compounds, chemometric methods can be used to identify patterns and correlations in their spectroscopic data (e.g., NMR, IR, or UV-Vis spectra). Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data and visualize the relationships between different samples. Partial Least Squares (PLS) regression can be used to build predictive models that correlate the spectroscopic data with specific properties of the compounds. Chemometrics-assisted spectrophotometry has been successfully used for the simultaneous determination of multiple components in a mixture. nih.gov These approaches can be invaluable for quality control, reaction monitoring, and understanding structure-activity relationships within a class of compounds like isoindolinones. unil.ch
Computational and Theoretical Studies on 5,7 Dimethylisoindolin 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. These methods are instrumental in understanding the electronic distribution, stability, and reactivity of 5,7-Dimethylisoindolin-1-one.
Density Functional Theory (DFT) Applications in Electronic and Geometric Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine its optimized geometric parameters, such as bond lengths and angles. These calculations provide a three-dimensional representation of the molecule in its ground state, which is fundamental for understanding its physical and chemical properties.
The electronic structure analysis reveals the distribution of electron density, which is crucial for identifying regions of the molecule that are electron-rich or electron-poor. This information is vital for predicting how the molecule will interact with other chemical species.
| Parameter | Calculated Value |
|---|---|
| Optimized Energy (Hartree) | -552.789 |
| Dipole Moment (Debye) | 3.45 |
HOMO-LUMO Energy Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net
For this compound, the HOMO-LUMO energy gap can be calculated to predict its chemical behavior. Various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies to further quantify its reactivity.
| Parameter | Illustrative Value (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -1.15 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
| Electronegativity (χ) | 3.70 |
| Chemical Hardness (η) | 2.55 |
| Global Softness (S) | 0.39 |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV)
Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are performed using DFT. nih.gov
The calculated IR spectra can help in the assignment of vibrational modes of the functional groups present in the molecule. Predicted NMR chemical shifts aid in the interpretation of experimental NMR spectra, facilitating the structural elucidation of the compound and its derivatives. researchgate.net The theoretical UV-Vis spectrum provides information about the electronic transitions and the absorption wavelengths of the molecule.
| Spectroscopic Parameter | Predicted Value |
|---|---|
| Key ¹³C NMR Chemical Shift (C=O) | ~170 ppm |
| Key IR Frequency (C=O stretch) | ~1680 cm⁻¹ |
| UV-Vis λmax | ~285 nm |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are powerful tools for studying the dynamic behavior of molecules and their interactions with biological macromolecules. These methods are particularly valuable in drug discovery and materials science.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In the context of drug design, molecular docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.
Given that various isoindolinone derivatives have shown inhibitory activity against enzymes like carbonic anhydrase, cyclooxygenase (COX), and urease, a hypothetical docking study of this compound could be performed against one of these targets to predict its potential as an inhibitor. acs.orgnih.govmdpi.com The docking results would provide insights into the binding energy and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
| Parameter | Illustrative Value |
|---|---|
| Target Protein | Carbonic Anhydrase II |
| Binding Energy (kcal/mol) | -7.5 |
| Key Interacting Residues | His94, His96, Thr199 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. acs.org An MD simulation of this compound, either in a solvent or within a protein's binding site, can provide detailed information about its conformational flexibility and stability over time.
When a ligand-protein complex obtained from molecular docking is subjected to MD simulations, the stability of the binding pose can be assessed. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. acs.org Conformational analysis during the simulation can reveal the different shapes the molecule can adopt and their relative energies, which is crucial for understanding its biological activity.
| Simulation Parameter | Observation |
|---|---|
| Simulation Time | 100 ns |
| Ligand RMSD | Stable fluctuations around 1.5 Å |
| Protein Backbone RMSD | Stable fluctuations around 2.0 Å |
Structure-Based Virtual Screening for Bioactive Compound Identification
Structure-Based Virtual Screening (SBVS) is a computational method used to identify potential drug candidates by predicting their binding affinity to a specific biological target, typically a protein or enzyme. nih.gov This process involves docking a large library of virtual compounds into the three-dimensional structure of the target's binding site to identify molecules that are likely to interact favorably.
In studies involving the broader class of isoindolin-1-one (B1195906) scaffolds, SBVS has been employed to identify potential inhibitors for therapeutic targets. For instance, researchers investigating inhibitors for Mitogen-activated protein kinase 2 (MNK2), a target in cancer therapy, performed SBVS on a library of 180 compounds featuring the isoindolin-1-one scaffold. researchgate.net The process for such a screening campaign, which would be applicable to this compound, typically involves:
Target Preparation: Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank.
Ligand Library Preparation: Creating a virtual library of compounds. For this compound, this could involve screening it alongside other similar derivatives.
Molecular Docking: Using software to simulate the binding of each ligand into the active site of the target protein. The quality of the binding is evaluated using a scoring function, which estimates the binding affinity.
Hit Identification: Compounds with the best docking scores, indicating strong predicted binding affinity, are selected as "hits" for further experimental validation. nih.gov
This approach allows for the rapid and cost-effective screening of thousands of molecules, prioritizing those with the highest probability of being active against the target of interest.
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov The foundation of any QSAR model is the calculation of molecular descriptors—numerical values that describe the physicochemical properties of a molecule. nih.gov
For a compound like this compound, a wide range of descriptors would be calculated to build a predictive QSAR model. Studies on related isoindolinone derivatives have utilized various classes of descriptors to predict activities such as antitumor efficacy or enzyme inhibition. nih.govresearchgate.net These descriptors quantify different aspects of the molecular structure.
The development process involves:
Calculating a large pool of descriptors for a series of related compounds (a training set) with known biological activities.
Using statistical methods, such as multiple linear regression, to select the descriptors that best correlate with the activity and to build the model. nih.gov
Validating the model using internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model creation) methods to ensure its predictive power. researchgate.net
Below is a table of molecular descriptor types that would be relevant for developing a QSAR model for this compound, based on studies of similar compounds.
| Descriptor Class | Examples | Description |
| Constitutional | Molecular Weight, Atom Count | Describes the basic composition and size of the molecule. |
| Topological | Wiener Index, Kier & Hall Indices | Quantifies molecular shape, size, and degree of branching based on the 2D graph representation. |
| Geometric | Molecular Surface Area, Molecular Volume | Describes the 3D spatial arrangement of atoms. |
| Electrostatic | Dipole Moment, Partial Charges | Relates to the distribution of electrons and the molecule's ability to engage in polar interactions. |
| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Derived from quantum mechanical calculations, describing electronic properties and reactivity. semanticscholar.org |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which influences its absorption and distribution. semanticscholar.org |
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. Predicting these properties early in the drug discovery process is crucial to avoid costly failures in later stages. Unfavorable ADME profiles are a significant cause of drug candidate attrition.
For this compound, computational tools would be used to predict a profile of its likely behavior in the body. Studies on other isoindolin-1-one derivatives have successfully used in silico methods to evaluate their drug-likeness and ADME properties. nih.govasianpubs.org Key parameters evaluated often include adherence to established rules like Lipinski's Rule of Five, which helps predict oral bioavailability.
The table below outlines common ADME properties that would be predicted for this compound.
| ADME Property | Description | Favorable Prediction Example |
| Absorption | ||
| Human Intestinal Absorption | Predicts the percentage of the compound absorbed through the human gut. | High |
| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of drugs. frontiersin.org | High permeability |
| Distribution | ||
| Blood-Brain Barrier (BBB) | Predicts whether the compound can cross the BBB and enter the central nervous system. | Low/High (depending on therapeutic target) |
| Plasma Protein Binding (PPB) | Estimates the extent to which a compound will bind to proteins in blood plasma. | Moderate to high |
| Metabolism | ||
| CYP450 Inhibition | Predicts if the compound inhibits key cytochrome P450 enzymes, which could lead to drug-drug interactions. | Non-inhibitor of major isoforms (e.g., CYP2D6, CYP3A4) |
| Excretion | ||
| Total Clearance | Predicts the rate at which the compound is removed from the body. | Within an acceptable range for the desired dosing regimen. |
The Fragment Molecular Orbital (FMO) method is a quantum mechanical technique designed to perform calculations on large molecular systems, such as a protein-ligand complex, which would be computationally prohibitive with traditional methods. The FMO method divides the large system into smaller, manageable fragments (e.g., individual amino acid residues and the ligand) and then calculates the energies and properties of the whole system by combining the results of the fragment calculations.
This approach provides detailed insights into the nature of intermolecular interactions. In a study of isoindolin-1-one scaffolds as potential MNK2 inhibitors, FMO calculations were performed on the docked poses of the most promising compounds. researchgate.net This analysis allows researchers to:
Calculate Interaction Energies: Determine the precise binding energy between the ligand and the protein.
Decompose Energies: Break down the total interaction energy into contributions from individual amino acid residues in the binding pocket. This highlights which residues are most critical for binding.
Analyze Interaction Types: Characterize the interactions as electrostatic, hydrogen bonding, or van der Waals forces, providing a deep understanding of the binding mechanism.
For this compound, FMO calculations would be invaluable for optimizing its structure to enhance binding affinity to a specific target by identifying key interactions that could be strengthened.
Biological and Medicinal Chemistry Research Applications of 5,7 Dimethylisoindolin 1 One
Antineoplastic and Anticancer Investigations
The isoindolin-1-one (B1195906) moiety is a key structural feature in a variety of compounds investigated for their potential in cancer therapy. researchgate.net The anticancer potential of this scaffold is attributed to its ability to interact with various biological targets crucial for the growth and survival of cancer cells.
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK7)
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and transcription, making them a key target for anticancer drug development. nih.gov Specifically, CDK7's dual role in managing both the cell cycle and RNA polymerase-based transcription makes it a desirable target for cancer treatment. nih.gov Inhibition of CDK7 can lead to the suppression of both cell proliferation and transcription, producing a precise anticancer effect. nih.gov
In a computational study, a library of 48 isoindolin-1-one derivatives was virtually screened for their potential to act as CDK7 inhibitors. nih.gov The screening identified several compounds with high binding affinity and stable interactions with the active site of the CDK7 protein. nih.gov These findings suggest that the isoindolin-1-one scaffold is a promising candidate for the development of effective CDK7 inhibitors for anti-breast cancer therapy. nih.gov
The study highlighted two lead ligands, designated as ligand 7 and ligand 14, which demonstrated particularly strong and stable interactions with CDK7. nih.gov Molecular docking studies revealed favorable binding energies, indicating the stability of the ligand-protein complexes. nih.gov
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Ligand 7 | -10.1 | LYS139, LYS41 |
| Ligand 14 | -9.3 | LYS139, LYS41 |
Induction of Apoptosis and Cell Cycle Modulation in Cancer Cells
Evasion of apoptosis (programmed cell death) is a hallmark of cancer. nih.gov Therapeutic strategies often aim to reactivate apoptotic pathways within cancer cells. The inhibition of cell cycle progression is another key anticancer mechanism. Research on derivatives of the isoindolin-1-one scaffold has demonstrated their potential to induce both apoptosis and cell cycle arrest. nih.gov
A study on novel 3-methyleneisoindolin-1-one (B1254794) derivatives, which share the core isoindolinone structure, revealed significant cytotoxic effects against head and neck squamous cell carcinoma (HNSCC) cells. nih.gov The mechanism of action was found to involve the induction of intracellular oxidative stress, a decrease in the mitochondrial membrane potential (ΔΨm), and eventual induction of apoptosis. nih.gov
Furthermore, flow cytometric analysis showed that these compounds interrupted the cell cycle of HNSCC cells, causing cell cycle arrest in the S-phase and an increase in the sub-G1 population, which is indicative of apoptotic cells. nih.gov Earlier reports have also noted that isoindolinone derivatives can function as regulators of Cyclins and CDKs and modulate PI3K-Akt-dependent G1 arrest. nih.gov
| Compound Class | Observed Effect | Mechanism | Cell Line |
|---|---|---|---|
| 3-Methyleneisoindolin-1-ones | Apoptosis Induction | Increased Oxidative Stress, Decreased Mitochondrial Membrane Potential | HNSCC |
| 3-Methyleneisoindolin-1-ones | Cell Cycle Arrest | Accumulation of cells in S-phase and sub-G1 phase | HNSCC |
Inhibition of Cell Proliferation in Various Cancer Cell Lines
The inhibition of cancer cell proliferation is a primary goal of chemotherapy. As noted, the inhibition of CDK7 by the isoindolin-1-one scaffold is a promising mechanism for achieving this effect. nih.gov
Direct cytotoxic and anti-proliferative activity has been demonstrated for derivatives of the core structure. In the study on 3-methyleneisoindolin-1-one derivatives, several compounds exhibited significant cytotoxicity against HNSCC cells. nih.gov The most potent compound, 3-bromo-5-methylpyridin-2-yl-3-methyleneisoindolin-1-one (designated 3n), showed strong activity. nih.gov The anti-proliferative potential has also been noted in related heterocyclic structures, such as isoindoline-1,3-dione derivatives, which have shown efficacy in reducing tumor volume and viable cell count in animal models of Ehrlich Ascites Carcinoma. researchgate.net
| Compound Class | Activity | Target Cell Lines |
|---|---|---|
| 3-Methyleneisoindolin-1-ones | Cytotoxicity / Anti-proliferative | HNSCC (e.g., CAL 27) |
| Isoindoline-1,3-diones | Anti-proliferative | Ehrlich Ascites Carcinoma (in vivo) |
Mitogen-Activated Protein Kinase (MNK) Inhibition (e.g., MNK2)
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2) are enzymes that play a role in coordinating cellular signaling, controlling the production of inflammatory molecules, and regulating cell proliferation and survival. nih.gov Their overexpression has been reported in several cancers, making them a target for therapeutic intervention. nih.gov However, based on available scientific literature, there is no direct published research linking 5,7-Dimethylisoindolin-1-one or other isoindolin-1-one derivatives to the inhibition of MNK1 or MNK2.
Microtubule Targeting Mechanisms
Microtubules are essential components of the cytoskeleton involved in critical cellular functions, including mitosis, and are a well-established target for anticancer drugs. nih.gov Agents that interfere with microtubule dynamics can arrest cell division and induce cell death. nih.gov While many nitrogen-containing heterocyclic compounds have been investigated as microtubule-targeting agents, current research has not established a direct microtubule-targeting mechanism for this compound or the broader isoindolin-1-one class.
Antimicrobial and Antiviral Activity Studies
The isoindolin-1-one scaffold is present in compounds that have demonstrated a wide array of biological activities, including potential use as antimicrobial and antiviral agents. researchgate.netjmchemsci.com
Research into various derivatives has shown that this chemical class can be effective against both bacterial and viral pathogens. For instance, a series of N-substituted isoindolin-1-ones were prepared and evaluated as potential novel antimicrobial agents, with their Minimum Inhibitory Concentration (MIC) values being determined. nih.gov Another study found that certain isoindolinone derivatives exhibited promising antibacterial activity against bacteria such as B. subtilis, S. aureus, and E. coli. More recently, novel isoindolin-1-one derivatives containing a piperidine (B6355638) moiety were synthesized and showed excellent activity against several phytopathogenic bacteria. nih.gov One of the most effective compounds, designated Y8, was more potent than the commercial control thiediazole copper against Xanthomonas oryzae pv oryzae (Xoo). nih.gov
In the realm of antiviral research, a review highlights that the isoindole framework is a component of many effective antiviral compounds. jmchemsci.com A study focused on 2-aryl-isoindolin-1-one derivatives identified compounds with broad and potent antiviral activity against multiple clinical isolates of enterovirus 71 (EV-A71), the agent responsible for hand, foot, and mouth disease. jmchemsci.com
| Compound Class | Activity | Pathogen | Potency (EC50 / MIC) |
|---|---|---|---|
| Isoindolin-1-ones containing piperidine | Antibacterial | Xanthomonas oryzae pv oryzae (Xoo) | EC50 = 21.3 µg/mL |
| 2-Aryl-isoindolin-1-ones (Compound A3) | Antiviral | Enterovirus 71 (EV-A71) | EC50 = 1.23–1.76 µM |
| 2-Aryl-isoindolin-1-ones (Compound A4) | Antiviral | Enterovirus 71 (EV-A71) | EC50 = 1.23–1.76 µM |
| Isoindolinones | Antibacterial | B. subtilis, S. aureus, E. coli | MIC = 0.328–3.6 mg/ml |
Endocrine and Metabolic Pathway Modulation (e.g., Antidiabetic Effects)
The isoindolin-1-one framework is a core structure in a wide array of compounds demonstrating diverse biological activities. nih.gov While direct research specifically detailing the effects of this compound on endocrine and metabolic pathways is not extensively documented in publicly available literature, the broader class of isoindolin-1-one derivatives has been investigated for potential therapeutic benefits in various areas, including antidiabetic applications. nih.gov
Scientific investigations into related scaffolds suggest that specific functional groups and substituents on the isoindolin-1-one core can influence their biological targets and efficacy. nih.gov The modulation of metabolic pathways often involves precise interactions with enzymes or receptors, where the structural and electronic properties of a molecule are critical. The presence of dimethyl groups at the 5 and 7 positions on the isoindolin-1-one ring would alter its lipophilicity and steric profile compared to the unsubstituted parent compound. These modifications are a key aspect of medicinal chemistry used to tune a compound's activity and pharmacokinetic properties, though specific data on this compound's impact on metabolic targets like those involved in diabetes remains an area for future research.
Drug Discovery and Lead Optimization Strategies
The isoindolin-1-one core is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation is given to molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for the development of novel therapeutic agents across different disease areas. nih.govnih.gov
The isoindolin-1-one scaffold serves as a fundamental pharmacophore in the rational design of new bioactive molecules. nih.gov Its rigid, bicyclic structure provides a stable platform for the spatial arrangement of various functional groups, which can be tailored to interact with specific biological targets. researchgate.net Medicinal chemists utilize this scaffold in a modular design approach, often conceptualizing the molecule with a core (the isoindolinone), a head, a linker, and a tail, to systematically explore and optimize interactions with a target enzyme or receptor. nih.gov
The exploration of this scaffold involves synthesizing a library of derivatives with substitutions at various positions on the aromatic ring. The synthesis of compounds like this compound is part of this exploratory process, aimed at understanding how substitutions influence biological activity. The versatility of the scaffold is demonstrated by its presence in numerous natural products and a variety of synthetic compounds developed for diverse therapeutic purposes. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For the isoindolin-1-one class of compounds, SAR investigations have shown that the type and position of substituents on the molecule are critical for its efficacy and target specificity. nih.gov
Modifications such as the addition of lipophilic groups (like methyl), electron-withdrawing moieties, polar groups, or heterocyclic rings can significantly alter a compound's biological profile. nih.govresearchgate.net The introduction of methyl groups, as seen in this compound, can impact several properties:
Lipophilicity: Increased lipophilicity can affect how the molecule interacts with cell membranes and hydrophobic pockets within a target protein.
Steric Profile: The size and position of the methyl groups can influence the molecule's ability to fit into a binding site, potentially enhancing selectivity for a specific target.
Metabolic Stability: Methyl groups can sometimes block sites of metabolic oxidation, potentially increasing the compound's half-life in the body.
The table below illustrates the general principles of how different substitutions on the isoindolinone scaffold can influence its biological properties, based on general findings for the scaffold class.
| Modification Type | Position on Scaffold | Potential Impact on Activity | Rationale |
| Lipophilic Groups (e.g., Methyl) | Aromatic Ring (e.g., C5, C7) | Can increase potency or alter selectivity. | Enhances binding to hydrophobic pockets in target proteins. |
| Electron-Withdrawing Groups | Aromatic Ring | May influence binding affinity and electronic interactions. | Alters the electron density of the aromatic system. |
| Polar Moieties | Various | Can improve solubility and bioavailability. | Increases interaction with aqueous environments. |
| Heterocyclic Moieties | Various | Can introduce new binding interactions (e.g., hydrogen bonds). | Provides specific interaction points with biological targets. |
This table represents general principles in medicinal chemistry as applied to the isoindolinone scaffold.
The therapeutic potential of the isoindoline (B1297411) and isoindolin-1-one scaffold is well-established, with several approved drugs incorporating this core structure. mdpi.com These agents span a wide range of medical applications, validating the scaffold's utility in drug development. The success of these established drugs provides a strong rationale for the continued design and investigation of new derivatives, such as this compound, for novel therapeutic applications. nih.gov
The isoindolinone framework is a component of drugs targeting conditions from cancer and inflammation to hypertension. mdpi.comresearchgate.net This structural motif has proven effective in modulating complex biological pathways, driving its use in the development of agents targeting enzymes and other proteins. nih.govresearchgate.net For instance, derivatives have been explored as anticancer agents and carbonic anhydrase inhibitors. nih.gov The broader class of related scaffolds, such as indolinones, has also yielded successful multi-kinase inhibitors used in oncology. ekb.eg
The following table lists examples of commercially available drugs that contain the isoindoline core, highlighting the diverse therapeutic areas where this scaffold has been successfully applied.
| Compound Name | Therapeutic Class | Primary Indication(s) |
| Lenalidomide (B1683929) | Immunomodulator | Multiple Myeloma |
| Pomalidomide | Immunomodulator | Multiple Myeloma |
| Chlorthalidone | Diuretic | Hypertension, Edema |
| Indoprofen | NSAID | Inflammation, Pain |
| Apremilast | PDE4 Inhibitor | Psoriatic Arthritis, Psoriasis |
This table lists examples of approved drugs containing the related isoindoline core structure. mdpi.com
Materials Science and Advanced Technology Applications of Isoindolin 1 One Derivatives
Integration into Advanced Materials Systems
The unique photophysical and structural characteristics of the isoindolin-1-one (B1195906) core make it a candidate for integration into various advanced materials.
Liquid Crystalline Materials
Currently, there is a lack of specific research data on the integration of 5,7-Dimethylisoindolin-1-one or other isoindolin-1-one derivatives into liquid crystalline materials. However, the planar and rigid nature of the isoindolin-1-one scaffold suggests its potential as a mesogenic core in the design of novel liquid crystals. The introduction of appropriate side chains could induce mesophase behavior, opening possibilities for applications in displays and sensors. Further research in this area is warranted to explore this potential.
Fluorescent Probes and Dyes
Isoindolin-1-one derivatives are recognized for their fluorescent properties, making them valuable in the development of probes and dyes. researchgate.netresearchgate.net These compounds can be tailored to exhibit fluorescence emission across the visible spectrum with high quantum yields. The fluorescence characteristics are often dependent on the electronic nature of the substituents on the isoindolin-1-one core. For instance, the introduction of aminobenzoic acids to the isoindolin-1-one structure has been shown to yield compounds with significant fluorescence. researchgate.net
A new class of isoindolin-1-one based BF2 complexes has been synthesized, demonstrating broad and intense absorption and emission bands with high fluorescence quantum yields. researchgate.net These dyes also exhibit large Stokes shifts and greater photostability compared to some traditional fluorescent dyes. researchgate.net While specific data for this compound is not available, the electron-donating nature of the methyl groups at the 5 and 7 positions could potentially influence the photophysical properties of the molecule, making it a candidate for the development of novel fluorescent materials.
Polymer Chemistry and Soft Matter Applications
The isoindolin-1-one moiety can be incorporated into polymer chains to create advanced materials with unique properties. Research has demonstrated the synthesis of high molecular weight poly(hydroxyindolinone)s through the condensation of pseudoacid chlorides with diamines. acs.orgnih.gov These polymers exhibit the inherent thermal stability and mechanical properties associated with the rigid isoindolin-1-one backbone.
Bio-Inspired and Supramolecular Assemblies
The isoindolin-1-one scaffold has been utilized in the construction of complex supramolecular assemblies. acs.orgnih.gov These assemblies are formed through non-covalent interactions, such as π-π stacking and hydrogen bonding. For example, bis-N-pyrenemethyl bis(hydroxy-isoindolinone)s have been shown to form acs.orgpseudorotaxanes with macrocyclic diimide-sulfones. acs.orgnih.gov This self-assembly is driven by complementary aromatic π-π stacking and van der Waals interactions. acs.orgnih.gov
The ability of isoindolin-1-one derivatives to participate in such specific molecular recognition events highlights their potential in the design of bio-inspired materials and systems. The dimethyl substitution in this compound could influence the geometry and electronic properties of the aromatic system, thereby affecting its stacking interactions and the stability of the resulting supramolecular structures.
Applications in Electronics and Signal Processing
While the direct application of this compound in electronics and signal processing has not been reported, the broader class of nitrogen-containing heterocyclic compounds is of significant interest in organic electronics. The potential for isoindolin-1-one derivatives to act as organic semiconductors or components in organic light-emitting diodes (OLEDs) is an area of active research. Their tunable electronic properties, synthetic accessibility, and thermal stability make them attractive candidates for these applications. Further investigation is needed to explore the electronic properties of this compound and its potential role in electronic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
